

4-Bromo-3-fluoro-N-methylaniline chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-3-fluoro-N-methylaniline

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An In-Depth Technical Guide to **4-Bromo-3-fluoro-N-methylaniline**: Synthesis, Characterization, and Application Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Bromo-3-fluoro-N-methylaniline**, a halogenated and N-alkylated aniline derivative with significant potential in synthetic chemistry. Recognizing that publicly available data for this specific compound is limited, this document leverages established chemical principles and comparative data from structurally related isomers and precursors. This approach offers researchers, scientists, and drug development professionals a robust framework for understanding and utilizing this valuable chemical building block.

Core Chemical Identity and Physicochemical Properties

4-Bromo-3-fluoro-N-methylaniline (CAS Number: 461913-02-4) is a substituted aniline featuring a strategic arrangement of functional groups that are highly valuable in medicinal chemistry. The bromine atom serves as a key handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the N-methyl group modifies the polarity and hydrogen bonding capacity of the parent amine.^{[1][2]}

These substitutions collectively influence the molecule's reactivity, solubility, and biological activity, making it an attractive intermediate for creating complex molecules.^[1]

Table 1: Physicochemical Properties of **4-Bromo-3-fluoro-N-methylaniline**

Property	Value	Source
CAS Number	461913-02-4	[2]
Molecular Formula	C ₇ H ₇ BrFN	[2]
Molecular Weight	204.04 g/mol	[2]
Predicted Density	1.578 ± 0.06 g/cm ³	[2]
Appearance	Crystalline Solid (Predicted)	[3]
Predicted pKa	2.73 ± 0.10	[4]
Storage Conditions	Room temperature, sealed, dry, light-proof	[2]

Synthesis and Mechanistic Considerations

While specific documented syntheses for **4-Bromo-3-fluoro-N-methylaniline** are not widely published, a highly logical and efficient route involves the selective N-methylation of its primary aniline precursor, 4-bromo-3-fluoroaniline. This method is a cornerstone of synthetic organic chemistry for modifying amine functionalities.

Proposed Synthesis Workflow: N-Methylation of 4-Bromo-3-fluoroaniline

The conversion of a primary aniline to a secondary N-methylaniline can be achieved through several reliable methods. One of the most common is reductive amination using formaldehyde, followed by reduction of the intermediate imine or aminal.

Causality of Experimental Choices:

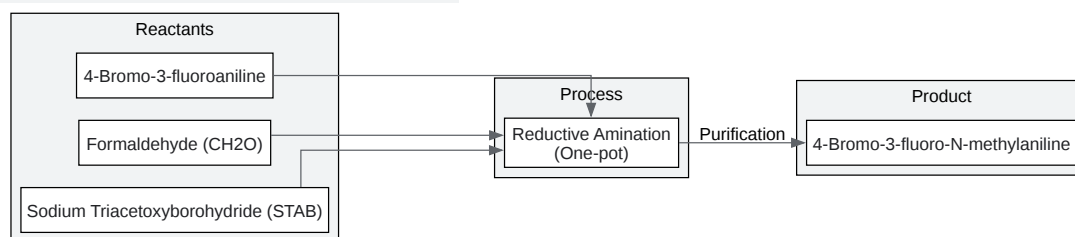
- Precursor: 4-Bromo-3-fluoroaniline (CAS 656-65-5) is a commercially available starting material, making this route practical.

- **Methylating Agent:** Formaldehyde is an inexpensive and highly reactive C1 source. It reacts with the primary amine to form a Schiff base (imine).
- **Reducing Agent:** A mild reducing agent like sodium borohydride (NaBH_4) or sodium triacetoxyborohydride (STAB) is chosen. These reagents are selective for the reduction of the imine in the presence of other functional groups on the aromatic ring, preventing unwanted side reactions. STAB is often preferred as it is less basic and can be used in a one-pot procedure.

Experimental Protocol: N-Methylation

- **Dissolution:** Dissolve 4-bromo-3-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
- **Amine Addition:** Add aqueous formaldehyde (1.1 eq, 37% solution) to the reaction mixture.
- **Acid Catalyst (Optional):** Add a catalytic amount of acetic acid to facilitate imine formation.
- **Reduction:** Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction is typically exothermic and should be monitored.
- **Reaction Monitoring:** Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO_3). Extract the aqueous layer with DCM.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **4-Bromo-3-fluoro-N-methylaniline**.

Proposed workflow for the synthesis of 4-Bromo-3-fluoro-N-methylaniline.



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Proposed workflow for the synthesis of **4-Bromo-3-fluoro-N-methylaniline**.

Structural Elucidation via Spectroscopic Analysis

Confirming the chemical structure of a newly synthesized compound is paramount. The following table outlines the expected spectroscopic data for **4-Bromo-3-fluoro-N-methylaniline**, based on the analysis of its functional groups and data from analogous structures.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

Technique	Expected Signature	Rationale & Comparative Insights
¹ H NMR	δ 7.0-7.5 ppm (m, 2H, Ar-H) δ 6.5-6.8 ppm (m, 1H, Ar-H) δ ~4.0 ppm (br s, 1H, N-H) δ ~2.9 ppm (d, 3H, N-CH ₃)	The aromatic protons will exhibit complex splitting patterns due to coupling with each other, the fluorine atom, and potentially the N-H proton. The N-methyl group will appear as a doublet due to coupling with the N-H proton. The exact chemical shifts are influenced by the electronic effects of the bromo and fluoro substituents. [5] [6]
¹³ C NMR	δ 140-155 ppm (Ar C-N, C-F) δ 110-135 ppm (Ar C-H, C-Br) δ ~30 ppm (N-CH ₃)	The carbon spectrum will show distinct signals for the aromatic carbons, with the carbons attached to heteroatoms (N, F, Br) being significantly shifted. The N-methyl carbon will appear in the aliphatic region.
Mass Spec (MS)	M ⁺ and M+2 peaks in ~1:1 ratio	The presence of a single bromine atom is definitively confirmed by a characteristic pair of molecular ion peaks (M ⁺ and M+2) of nearly equal intensity, separated by two mass units, corresponding to the natural isotopic abundance of ⁷⁹ Br and ⁸¹ Br. [7]
Infrared (IR)	~3400 cm ⁻¹ (N-H stretch) ~2900 cm ⁻¹ (C-H stretch) ~1600 cm ⁻¹ (C=C aromatic stretch) ~1300 cm ⁻¹ (C-N stretch) ~1250 cm ⁻¹ (C-F stretch)	Each functional group has a characteristic vibrational frequency. The sharp peak around 3400 cm ⁻¹ is indicative of the N-H bond in the

stretch)~600 cm⁻¹ (C-Br stretch)

secondary amine, distinguishing it from a primary aniline which would show two peaks.[8]

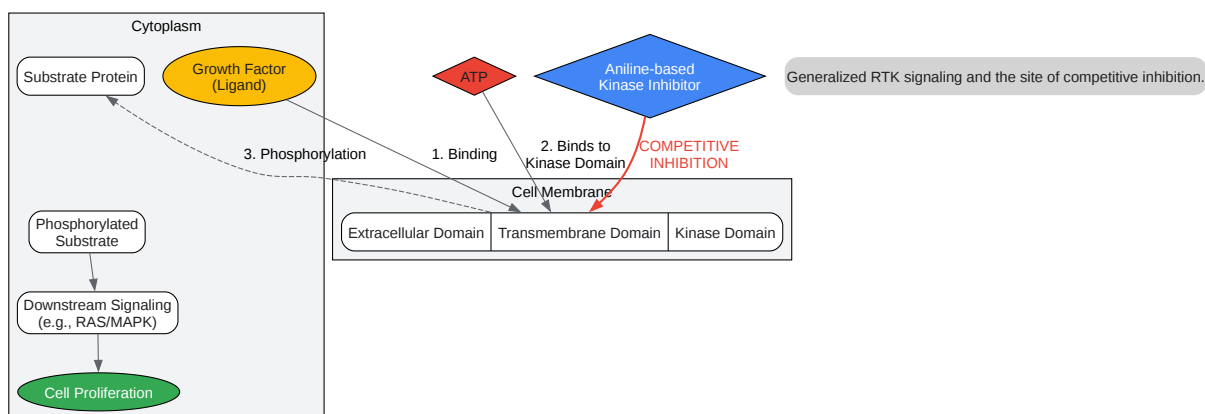
Applications in Drug Discovery and Development

Halogenated anilines are foundational scaffolds in modern medicinal chemistry.[9] The specific substitution pattern of **4-Bromo-3-fluoro-N-methylaniline** makes it a highly valuable intermediate for synthesizing targeted therapeutics, particularly kinase inhibitors.

The Strategic Role of Functional Groups:

- **Aryl Bromide:** Serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.[10]
- **Aniline Core:** The aniline nitrogen is a common hydrogen bond donor/acceptor and a key pharmacophoric feature in many drug classes, including a wide range of kinase inhibitors that target the ATP-binding site.
- **Fluorine Atom:** The strategic placement of fluorine can significantly improve a drug candidate's metabolic stability by blocking sites of oxidative metabolism. It can also enhance binding affinity to the target protein through favorable electrostatic interactions.

The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK), a common target for drugs derived from aniline-based scaffolds. An inhibitor developed from **4-Bromo-3-fluoro-N-methylaniline** would typically compete with ATP in the kinase domain, blocking the downstream signaling cascade that leads to cell proliferation.



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Generalized RTK signaling and the site of competitive inhibition.

Safety, Handling, and Disposal

As a halogenated aniline, **4-Bromo-3-fluoro-N-methylaniline** requires careful handling. The safety protocols are based on data from closely related compounds, such as 4-Bromo-3-fluoro-2-methylaniline.^{[11][12]}

GHS Hazard Classification (Anticipated):

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.^{[11][13]}
- Irritation: Causes skin and serious eye irritation.^{[11][14]}

- Organ Toxicity: May cause respiratory irritation.[11][13]

Handling and Personal Protective Equipment (PPE):

- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][15]
- Eye Protection: Wear tightly fitting safety goggles or a face shield.[15]
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[15]
- Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[13][14]
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage and Disposal:

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[4]
- Disposal: Dispose of waste material at a licensed chemical destruction facility. Do not allow the material to enter drains or sewer systems.[15]

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- To cite this document: BenchChem. [4-Bromo-3-fluoro-N-methylaniline chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2911714#4-bromo-3-fluoro-n-methylaniline-chemical-structure]

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